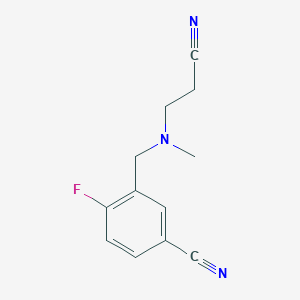
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is an organic compound with the molecular formula C11H10FN3 It is characterized by the presence of a cyano group, a fluorine atom, and an amino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzonitrile with N-methyl-2-cyanoethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product would involve techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Aplicaciones Científicas De Investigación
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile involves its interaction with biological molecules. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can enhance the compound’s stability and bioavailability. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzonitrile: Lacks the cyanoethyl and methylamino groups, making it less versatile in reactions.
N-Methyl-2-cyanoethylamine: Lacks the benzene ring and fluorine atom, limiting its applications in aromatic chemistry.
3-(((2-Cyanoethyl)amino)methyl)-4-fluorobenzonitrile: Similar structure but without the methyl group, affecting its reactivity and interactions.
Uniqueness
3-(((2-Cyanoethyl)(methyl)amino)methyl)-4-fluorobenzonitrile is unique due to the combination of functional groups that provide a balance of reactivity and stability
Propiedades
Fórmula molecular |
C12H12FN3 |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
3-[[2-cyanoethyl(methyl)amino]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C12H12FN3/c1-16(6-2-5-14)9-11-7-10(8-15)3-4-12(11)13/h3-4,7H,2,6,9H2,1H3 |
Clave InChI |
QDSUORIDXCQTSP-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)CC1=C(C=CC(=C1)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















